[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol
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Overview
Description
[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol: is a complex organic compound that features a benzothiazole ring, an azetidine ring, a pyrazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring. The pyrazine ring is then introduced, and finally, the piperidine ring is added. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid.
Reduction: Reduction reactions can occur at various points in the molecule, such as reducing the nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its multiple ring structures suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural complexity might allow it to interact with multiple pathways, offering potential treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure might impart desirable properties, such as increased stability or reactivity, to the materials it is incorporated into.
Mechanism of Action
The mechanism of action of [1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple rings allow it to fit into various binding sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol: can be compared to other compounds with similar ring structures, such as benzothiazole derivatives, azetidine derivatives, and pyrazine derivatives.
Uniqueness
What sets this compound apart is the combination of these rings in a single molecule. This unique structure could confer distinct properties, such as enhanced binding affinity or increased stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23N5OS |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[1-[3-[1-(1,3-benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C20H23N5OS/c26-13-14-5-9-24(10-6-14)19-18(21-7-8-22-19)15-11-25(12-15)20-23-16-3-1-2-4-17(16)27-20/h1-4,7-8,14-15,26H,5-6,9-13H2 |
InChI Key |
YBJUUPMMHUTMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CN=C2C3CN(C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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